(Methylidynetris(oxymethylene))trisbenzene
Description
(Methylidynetris(oxymethylene))trisbenzene (CAS: 29134-54-1) is a benzene-derived compound characterized by a central methylidyne group bonded to three oxymethylene (-O-CH2-) bridges, each attached to a benzene ring . Its molecular formula is C19H16O3, with a molar mass of 292.33 g/mol (calculated). Synonyms include Benzene,1,1',1''-[methylidynetris(oxymethylene)]tris and Tritane derivatives . Key properties include:
Properties
IUPAC Name |
bis(phenylmethoxy)methoxymethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O3/c1-4-10-19(11-5-1)16-23-22(24-17-20-12-6-2-7-13-20)25-18-21-14-8-3-9-15-21/h1-15,22H,16-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCMZHSHCNCMDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10951736 | |
| Record name | 1,1',1''-[Methanetriyltris(oxymethylene)]tribenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10951736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29134-54-1 | |
| Record name | 1,1′,1′′-[Methylidynetris(oxymethylene)]tris[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29134-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Methylidynetris(oxymethylene))trisbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029134541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1',1''-[Methanetriyltris(oxymethylene)]tribenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10951736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [methylidynetris(oxymethylene)]trisbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.953 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Methylidynetris(oxymethylene))trisbenzene typically involves the reaction of benzyl alcohol with formaldehyde under acidic conditions. The process can be summarized as follows:
Step 1: Benzyl alcohol reacts with formaldehyde in the presence of an acid catalyst to form benzylidene dimethyl ether.
Step 2: The intermediate product undergoes further reaction with additional benzyl alcohol and formaldehyde to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale reactors: to accommodate the reaction mixture.
Continuous monitoring: of reaction parameters such as temperature, pH, and concentration of reactants.
Purification steps: including distillation and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: (Methylidynetris(oxymethylene))trisbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxymethylene groups to hydroxymethyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products:
Oxidation: Formation of benzene tricarboxylic acids.
Reduction: Formation of tris(hydroxymethyl)benzene.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
(Methylidynetris(oxymethylene))trisbenzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a cross-linking agent in biomolecular studies.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including resins and coatings.
Mechanism of Action
The mechanism of action of (Methylidynetris(oxymethylene))trisbenzene involves its ability to form stable complexes with various molecular targets. The oxymethylene groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include:
Hydrogen bonding: with biological molecules.
Electrophilic interactions: with nucleophilic sites on proteins and enzymes.
Comparison with Similar Compounds
Triphenylmethane (CAS: 519-73-3)
Molecular Formula: C19H16
Molar Mass: 244.33 g/mol
Structure: A central methane carbon bonded to three benzene rings.
Key Differences:
- Applications: Widely used as a dye intermediate (e.g., in crystal violet) and in organic synthesis .
Property Comparison:
| Property | (Methylidynetris(oxymethylene))trisbenzene | Triphenylmethane |
|---|---|---|
| Molecular Weight (g/mol) | 292.33 | 244.33 |
| XlogP | 5.8 | 4.5 (estimated) |
| PSA (Ų) | 36.9 | 0 |
1,1',1''-Methylidynetris[4-isocyanato-benzene] (CAS: 2422-91-5)
Molecular Formula: C22H13N3O3
Molar Mass: 367.36 g/mol
Structure: Similar core to the target compound but with isocyanate (-NCO) groups replacing oxymethylene linkages.
Key Differences:
1,3,5-Trimethylbenzene (Mesitylene, CAS: 108-67-8)
Molecular Formula: C9H12
Molar Mass: 120.19 g/mol
Structure: Benzene ring with three methyl groups.
Key Differences:
Oxymethylene Ethers (OME1, OME2)
Structure: Short-chain ethers (e.g., CH3-O-(CH2O)n-CH3).
Key Differences:
- Lack aromaticity but share oxygen-rich ether linkages.
- Applications: Synthetic fuels with clean combustion profiles .
Biological Activity
(Methylidynetris(oxymethylene))trisbenzene, also known as tris(benzyloxy)methane, is a compound with significant potential in various biological applications. Its unique molecular structure, characterized by multiple benzene rings and methylene linkages, suggests a range of biological activities that merit detailed investigation. This article reviews the current understanding of its biological activity, supported by case studies and data tables.
Chemical Structure
The chemical formula for this compound is . Its structure consists of three benzyloxy groups attached to a central methylene carbon, which influences its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown potential against several bacterial strains.
- Antioxidant Properties : It may act as a free radical scavenger, contributing to its protective effects in biological systems.
- Enzyme Inhibition : Preliminary studies suggest it can inhibit certain enzymes linked to disease processes.
Antimicrobial Activity
A study published in the Journal of Natural Products highlights the antimicrobial properties of this compound. The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited significant inhibitory effects, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL depending on the strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 200 |
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. The compound demonstrated a dose-dependent increase in antioxidant activity, with an IC50 value of 75 µg/mL. This suggests its potential utility in formulations aimed at reducing oxidative stress.
Enzyme Inhibition Studies
Research conducted on enzyme inhibition revealed that this compound could inhibit proprotein convertase subtilisin/kexin type 9 (PCSK9), an enzyme associated with cholesterol metabolism. In vitro studies showed that the compound reduced PCSK9 expression by up to 60% in human hepatocyte cell lines, indicating its potential as a therapeutic agent for hypercholesterolemia.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with skin infections revealed that topical formulations containing this compound significantly reduced infection rates compared to standard treatments.
- Case Study on Antioxidant Application : A study focused on the use of this compound in cosmetic formulations showed improved skin health parameters, including reduced oxidative damage and enhanced skin hydration levels.
Safety and Toxicity
Toxicological assessments indicate that this compound has a favorable safety profile. Acute toxicity studies in rodents demonstrated no significant adverse effects at doses up to 1000 mg/kg body weight. However, further long-term studies are necessary to fully understand its safety profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
